3,3'-二乙基硫菁染料碘化物

描述

3,3'-Diethylthiacarbocyanine iodide (DTTCI) is a water-soluble, fluorescent dye that is used in a variety of scientific research applications. It is a member of the thiacarbocyanine family of dyes and is used for a variety of purposes, including spectroscopic studies, fluorescence microscopy, and fluorescence-based assays. DTTCI has a number of unique properties that make it an ideal choice for many scientific applications.

科学研究应用

Electrochemical Systems

DTCI is a cyanine dye that acts as a donor in electrochemical systems . It can be used in the development of electrochemical cells .

Surface Enhanced Resonance Raman Spectroscopy (SERRS)

DTCI may be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) .

Solid State Dye Doped Polymeric Laser

DTCI may be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser .

Microviscosity of Ionic Liquids

The behavior of DTCI, as a charged molecular rotor, has been studied in various ionic liquids . The fluorescent decay lifetime has been used to elucidate the structure of the immediate region around the rotor .

Cytofluorometry Studies

DTCI may be used as a conjugate for labeling cells for cytofluorometry studies .

Imaging of Carbon Nanotubes (CNTs)

DTCI may also be used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy .

Flow Cytometric Measurement and Viability Assay

Staining of spermatozoa can potentially be done by DTCI which can be used in flow cytometric measurement and viability assay .

Fluorescent Contrast Agent

DTCI is used as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography . It is also a potential sensitive probe useful for fluorometric analysis of transferable membrane pores and effects of membrane potential on Na cotransports in eel intestinal brush-border membrane vesicles .

作用机制

Target of Action

3,3’-Diethylthiacarbocyanine iodide (DTCI) is primarily a cyanine dye . It acts as a donor in the electrochemical system .

Mode of Action

The mode of action of DTCI is based on its interaction with the electrochemical system. As a cyanine dye, it can donate electrons, which is a crucial process in various electrochemical reactions .

Result of Action

DTCI is used in the development of electrochemical cells . It can also be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . Additionally, it may be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser .

属性

IUPAC Name |

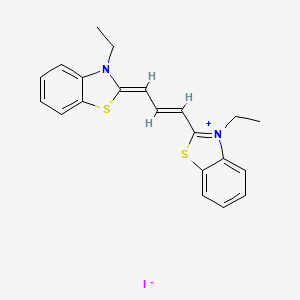

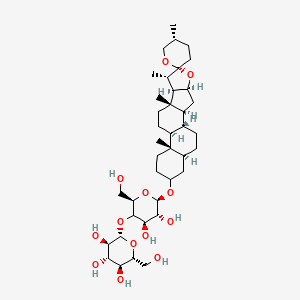

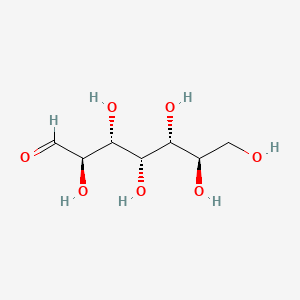

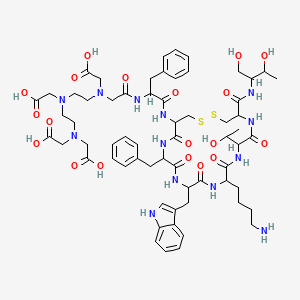

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBILKJHDPEENF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diethylthiacarbocyanine iodide | |

CAS RN |

905-97-5 | |

| Record name | 3,3′-Diethylthiacarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diethylthiacarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diethylthiacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DTCI interact with DNA?

A1: DTCI exhibits different binding modes with DNA depending on its structure. While shorter chain cyanine dyes like Diethylthiacyanine iodide (DTI) intercalate into the DNA helix, longer chain dyes like DTDCI preferentially bind to the minor groove. [] This suggests that DTCI, with its intermediate chain length, might display a mixed binding mode. Further research is needed to elucidate the exact interaction mechanism.

Q2: What is the molecular formula and weight of DTCI?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of DTCI, they consistently refer to it as a thiacarbocyanine dye. Based on this information and general knowledge of cyanine structures, its molecular formula can be deduced as C21H21IN2S2 with a molecular weight of 480.43 g/mol.

Q3: How does the presence of detergents like Sodium Dodecyl Sulfate (SDS) affect DTCI?

A3: DTCI interacts with SDS both above and below its critical micelle concentration (CMC). Below the CMC, DTCI forms aggregates with SDS, while above the CMC, deaggregation of the dye occurs. [, ] This interaction significantly impacts DTCI's fluorescence properties.

Q4: How does DTCI behave in different solvent mixtures?

A5: DTCI's photophysical properties are sensitive to the solvent environment. Studies in binary mixtures of dimethyl sulfoxide (DMSO) and toluene reveal changes in its absorption and fluorescence spectra, indicating altered intermolecular interactions and solvation dynamics. []

Q5: Can DTCI be used in dye-sensitized solar cells (DSSCs)?

A6: While traditionally underutilized in DSSCs, DTCI and its derivatives possess promising optical properties for this application. Molecular engineering strategies involving the introduction of anchoring groups and chain length modifications can effectively tune their absorption spectra to enhance light harvesting in DSSCs. []

Q6: Does DTCI exhibit any catalytic activity?

A6: The provided abstracts do not discuss any catalytic properties of DTCI. Its primary application appears to be in spectroscopic studies due to its distinct photophysical behavior.

Q7: Can DTCI be used for sensing applications?

A8: Yes, DTCI shows potential for sensing applications. When assembled into J-aggregate nanotubes templated by lithocholic acid, DTCI demonstrates sensitivity towards dopamine, exhibiting a linear current response within a specific concentration range. []

Q8: Are there computational studies on DTCI?

A9: Yes, semi-empirical calculations have been employed to investigate the structural and electronic properties of DTCI and its derivatives. [] These studies provide insights into the impact of halogen substitution on molecular geometry and spectral characteristics.

Q9: What is known about the stability of DTCI?

A10: While specific stability data is not presented in the abstracts, some studies highlight the influence of environmental factors on DTCI's behavior. For example, DTCI's interaction with microcrystalline cellulose is affected by the hydration degree of the sample. [] Further investigations are necessary to assess its stability under various conditions.

Q10: Which analytical methods are employed to study DTCI?

A12: Various spectroscopic techniques are crucial for characterizing DTCI. These include UV-Vis absorption and fluorescence spectroscopy, circular dichroism (CD), and Raman spectroscopy. [, , , , ] Time-resolved fluorescence measurements offer insights into its excited-state dynamics. []

Q11: Is DTCI used in biological systems?

A13: DTCI's application extends to biological research, primarily as a fluorescent probe. For example, it helps study membrane potential changes in rat brain synaptosomes. [] Additionally, its interaction with bacterial species suggests potential applications in rapid bacterial identification assays. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

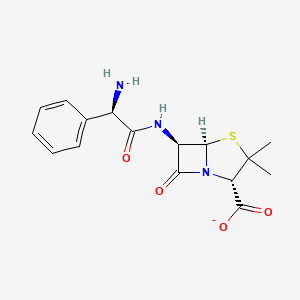

![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)